molecular formula C5H9Br2NO B040560 3-Bromopiperidin-4-one hydrobromide CAS No. 118652-88-3

3-Bromopiperidin-4-one hydrobromide

Cat. No.: B040560
CAS No.: 118652-88-3
M. Wt: 258.94 g/mol
InChI Key: OEXCMWXGWPQSDP-UHFFFAOYSA-N
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Description

3-Bromopiperidin-4-one hydrobromide is a chemical compound with the molecular formula C5H9Br2NO and a molecular weight of 258.94 g/mol . It is a brominated derivative of piperidinone, a six-membered heterocyclic compound containing nitrogen. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromopiperidin-4-one hydrobromide typically involves the bromination of piperidin-4-one. One common method includes the reaction of piperidin-4-one with bromine in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

For large-scale industrial production, the process may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The bromination reaction is followed by purification steps such as recrystallization to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromopiperidin-4-one hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromopiperidin-4-one hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromopiperidin-4-one hydrobromide involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, making the compound a useful intermediate in organic synthesis. The nitrogen atom in the piperidinone ring can form hydrogen bonds and coordinate with metal ions, influencing its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromopiperidine hydrobromide
  • 1-Benzyl-3-bromopiperidin-4-one hydrobromide
  • 2-Bromoethylamine hydrobromide

Uniqueness

3-Bromopiperidin-4-one hydrobromide is unique due to its specific bromination at the 3-position of the piperidinone ring. This specific substitution pattern imparts distinct chemical properties and reactivity compared to other brominated piperidine derivatives .

Biological Activity

3-Bromopiperidin-4-one hydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings. The focus will be on the compound's role in various biological contexts, particularly in cancer research and viral infections.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a bromine atom at the 3-position and a carbonyl group at the 4-position. Its molecular formula is C₅H₈Br₂N₁O, and it has a molecular weight of approximately 227.93 g/mol. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds containing the piperidine scaffold can exhibit significant cytotoxic effects against various cancer cell lines.

  • Apoptosis Induction : Piperidine derivatives have been shown to increase the expression of pro-apoptotic genes such as p53 and Bax, leading to enhanced apoptosis in cancer cells .
  • Cell Cycle Arrest : These compounds can induce cell cycle arrest in the G1 phase, preventing cancer cell proliferation .
  • Molecular Docking Studies : Computational studies suggest that these compounds interact with key proteins involved in cancer cell survival and proliferation, such as those in the PI3K/AKT/mTOR pathway .

Antiviral Activity

Research has also explored the antiviral properties of piperidine derivatives, particularly against Hepatitis C virus (HCV).

Efficacy Against HCV

  • Inhibition of Viral Replication : Studies have shown that certain piperidine derivatives inhibit HCV replication effectively, with EC50 values indicating potent antiviral activity (e.g., around 2 μM) without significant cytotoxicity .
  • Mechanism of Action : The antiviral effects are believed to occur at stages following viral replication, particularly during the assembly or secretion phases of the viral life cycle .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Cell Line/Model EC50 (μM) Mechanism
AnticancerVarious cancer cell lines<10Induces apoptosis; cell cycle arrest
AntiviralHCV-infected cells2.03Inhibits viral assembly/secretion
Molecular DockingTarget proteins (e.g., PI3K)-Binds to active sites of key proteins

Case Study 1: Anticancer Activity

In a study evaluating a series of piperidine derivatives, researchers synthesized multiple analogs to assess their cytotoxic effects on leukemia and myeloma cell lines. The study found that certain derivatives significantly inhibited cell growth and induced apoptosis through upregulation of apoptotic markers .

Case Study 2: Antiviral Screening

Another research effort focused on screening a library of piperidine compounds for antiviral activity against HCV. The study identified several promising candidates that demonstrated effective inhibition at low concentrations while maintaining low toxicity levels .

Properties

IUPAC Name

3-bromopiperidin-4-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO.BrH/c6-4-3-7-2-1-5(4)8;/h4,7H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXCMWXGWPQSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1=O)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70557233
Record name 3-Bromopiperidin-4-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118652-88-3
Record name 3-Bromopiperidin-4-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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